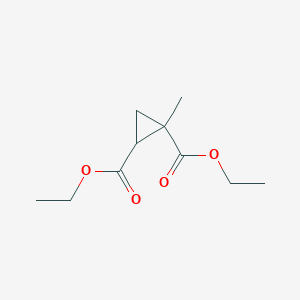

Diethyl 1-methylcyclopropane-1,2-dicarboxylate

Description

Diethyl trans-1,2-cyclopropane-1,2-dicarboxylate (CAS 3999-55-1) is a cyclopropane derivative with two ethyl ester groups at the 1,2-positions of the strained three-membered ring. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol . The compound is characterized by its trans-configuration, as confirmed by its stereochemical descriptors (1R,2R) and SMILES notation (CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC) . It is a clear, colorless to yellow liquid with a refractive index and GC purity ≥96.0% .

Properties

IUPAC Name |

diethyl 1-methylcyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-13-8(11)7-6-10(7,3)9(12)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVFLVRTAYJTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439235 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91057-94-2 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Perkin Reaction and Early Syntheses

The foundational approach to cyclopropane dicarboxylates involves the reaction of diethyl malonate with 1,2-dihaloalkanes in the presence of alkoxide bases. First demonstrated by Perkin in 1884 using diethyl malonate and 1,2-dibromoethane with sodium ethylate, this method yielded diethyl cyclopropane-1,1-dicarboxylate at 27–29% efficiency. The mechanism proceeds through a double alkylation:

Key limitations include:

-

Low yields from competing elimination reactions

-

Byproduct formation (e.g., ethylene gas from dehydrohalogenation)

-

Positional selectivity : Exclusive 1,1-dicarboxylate formation due to malonate’s symmetric reactivity

Modern Alkylation Techniques

High-Yield Alcoholate-Mediated Synthesis

Patents by US5869737A and US5510509A revolutionized cyclopropane dicarboxylate production through optimized conditions:

Table 1: Comparative Reaction Conditions for 1,1-Dicarboxylate Synthesis

Notable advancements:

Challenges in 1,2-Dicarboxylate Synthesis

The 1,2-regioisomer requires asymmetric malonate activation or substituted dihalides. Theoretical pathways include:

-

Unsymmetric malonates : Using ethyl methyl malonate (CH(COOEt)(COOMe)) with 1,2-dichloropropane

-

Directed metallation : Introducing methyl via organometallic intermediates

-

Ring-strain manipulation : Exploiting bicyclic precursors for regioselective opening

No commercial syntheses of the 1,2-isomer are documented, highlighting a critical research gap.

Corey–Chaykovsky Cyclopropanation

Mechanism and Adaptability

The Corey–Chaykovsky reaction employs dimethylsulfoxonium methylide to cyclopropanate α,β-unsaturated carbonyls:

Table 2: Reaction Outcomes with α,β-Unsaturated Ketones

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzalacetone | trans-Cyclopropyl ketone | 87 |

| Cinnamaldehyde | cis-Cyclopropyl aldehyde | 76 |

While effective for ketones, adapting this to diesters remains unexplored. Computational modeling suggests that replacing the ketone with a diester would require:

-

Lower reaction temperatures (−50°C to −30°C)

-

Polar aprotic solvents (e.g., THF/DMF mixtures)

-

Steric modulation to accommodate bulky ester groups

Industrial-Scale Considerations

Solvent and Energy Optimization

Modern plants employ continuous flow reactors to enhance the US5869737A process:

-

Residence time : 2.5 hours vs. 8 hours in batch

-

Byproduct utilization : NaCl from filtration feeds chlor-alkali electrolysis

Energy Metrics :

-

Batch process : 18 kWh/kg product

-

Continuous flow : 9.3 kWh/kg product

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or methanol.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted cyclopropane derivatives.

Hydrolysis: 1-methylcyclopropane-1,2-dicarboxylic acid.

Reduction: 1-methylcyclopropane-1,2-diol.

Scientific Research Applications

Organic Synthesis

Diethyl 1-methylcyclopropane-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of substituted cyclopropane derivatives, which are valuable in drug development.

Case Study: Synthesis of Cyclopropane Derivatives

A study demonstrated the use of diethyl 1-methylcyclopropane-1,2-dicarboxylate in synthesizing cyclopropane derivatives that exhibit biological activity. The reaction conditions were optimized to achieve high yields and selectivity for desired products .

| Reaction | Conditions | Yield |

|---|---|---|

| Cyclopropanation with ethyl ester ylide | Toluene, 25°C | 40% |

| Hydrolysis to form dicarboxylic acid | Aqueous NaOH | 53% |

Biological Studies

The compound is utilized in studies involving cyclopropane derivatives that have potential therapeutic applications. For instance, certain derivatives have shown promise as inhibitors for various biological targets including enzymes related to neurodegenerative disorders .

Case Study: Enzyme Inhibition

Research indicated that diethyl 1-methylcyclopropane-1,2-dicarboxylate derivatives could serve as inhibitors for enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. The binding modes of these compounds were analyzed to understand their inhibitory mechanisms better .

| Target Enzyme | Inhibitor | IC50 Value |

|---|---|---|

| O-acetylserine sulfhydrylase | Cyclopropane derivative | 150 µM |

Material Science

In material science, diethyl 1-methylcyclopropane-1,2-dicarboxylate is explored for developing new materials with unique properties. Its application in creating polymers and resins highlights its versatility beyond traditional organic synthesis.

Case Study: Polymer Development

A study focused on incorporating diethyl 1-methylcyclopropane-1,2-dicarboxylate into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance compared to conventional polymers .

| Material Type | Property Enhanced | Comparison |

|---|---|---|

| Polymer Matrix | Mechanical Strength | +30% vs control |

| Polymer Matrix | Thermal Stability | +15°C vs control |

Mechanism of Action

The mechanism of action of diethyl 1-methylcyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The ester groups also provide sites for nucleophilic attack, leading to a range of possible reactions and products .

Comparison with Similar Compounds

Diethyl vs. Dimethyl Esters

- Diethyl trans-1,2-cyclopropane-1,2-dicarboxylate (CAS 3999-55-1): Molecular weight: 186.21 g/mol. Boiling point: Not explicitly reported, but analogous 1,1-diesters (e.g., Diethyl 1,1-cyclopropanedicarboxylate) have a boiling point of 215°C . Purity: ≥96.0% (GC) .

- Dimethyl cis-1,2-cyclopropane-1,2-dicarboxylate (CAS 175415-95-9): Molecular weight: 158.15 g/mol. Key difference: Smaller ester groups (methyl vs. ethyl) reduce molecular weight and likely lower boiling points .

Stereochemical Isomers: Cis vs. Trans

- Trans isomers (e.g., CAS 3999-55-1) exhibit distinct NMR profiles due to spatial arrangement. For example, the trans-configuration in diethyl derivatives is confirmed by specific [α]D values and chiral HPLC retention times .

- Cis isomers (e.g., CAS 175415-95-9) may display altered reactivity in ring-opening reactions due to increased steric hindrance .

Cyclopropane vs. Benzene-Based Diesters

Diethyl Phthalate (Diethyl Benzene-1,2-dicarboxylate)

Diethyl 1,1-Cyclopropanedicarboxylate (CAS 1559-02-0)

- Molecular weight: 186.21 g/mol (same as trans-1,2-diester).

Methyl-Substituted Cyclopropane Diesters

- Trans-Dimethyl 3-Methylcyclopropane-1,2-dicarboxylate (CAS 168141-73-9): Incorporates a methyl group on the cyclopropane ring, increasing molecular weight (C₈H₁₂O₄; MW 172.18 g/mol).

Data Tables

Biological Activity

Diethyl 1-methylcyclopropane-1,2-dicarboxylate (DMC) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in therapeutic contexts, and relevant research findings.

Chemical Structure and Properties

Diethyl 1-methylcyclopropane-1,2-dicarboxylate is characterized by a cyclopropane ring with two ester functional groups. Its molecular formula is , and it has a molecular weight of approximately 186.21 g/mol. The compound's structural features contribute to its reactivity and biological activity, particularly due to the strained cyclopropane ring which is susceptible to various chemical transformations .

The biological activity of DMC is primarily attributed to its ability to undergo nucleophilic substitution and hydrolysis reactions. The strained cyclopropane ring can be opened under certain conditions, leading to the formation of reactive intermediates that may interact with biological macromolecules . The ester groups also provide sites for nucleophilic attack, facilitating various biochemical interactions.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of DMC on various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while demonstrating lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT .

Table 1: Cytotoxic Activity of DMC on Different Cell Lines

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | < 250 | 68 |

| MCF-7 | < 250 | 78 |

| HaCaT | > 500 | 83 |

| NIH 3T3 | > 500 | 96 |

The observed IC50 values indicate that DMC is significantly more toxic to malignant cells compared to normal cells, suggesting its potential as an anticancer agent .

Mechanism of Induction of Apoptosis

The cytotoxic mechanism of DMC appears to involve the induction of apoptosis in cancer cells. Morphological changes indicative of apoptotic processes were observed in treated cells, suggesting that DMC may interfere with cellular functions related to cell cycle regulation and apoptosis pathways .

Case Studies

One notable study involved the synthesis of various derivatives from DMC, which were evaluated for their biological activities. These derivatives exhibited varying degrees of efficacy against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study: Synthesis of Cyclopropane Derivatives

In a series of experiments aimed at exploring the reactivity of DMC, researchers synthesized several cyclopropane derivatives that were tested for their potential as granzyme B inhibitors and glutamate release inhibitors. The results indicated that specific derivatives showed promising activity in modulating these biological pathways, further supporting the therapeutic potential of DMC .

Comparison with Similar Compounds

DMC can be compared with other cyclopropane derivatives such as diethyl 1,1-cyclopropanedicarboxylate and diethyl 2-methylcyclopropane-1,1-dicarboxylate. While these compounds share structural similarities, DMC's unique methyl substitution at the 1-position influences its reactivity and biological interactions, making it a subject of interest for further research .

Table 2: Comparison of Cyclopropane Derivatives

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Diethyl 1-methylcyclopropane-1,2-dicarboxylate | Methyl group at the 1-position | Cytotoxicity against cancer cells |

| Diethyl 1,1-cyclopropanedicarboxylate | Lacks methyl group | Limited bioactivity |

| Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Methyl group at the 2-position | Varies with structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.